Methyl 2-(5-chlorobenzofuran-2-yl)acetate
Description
Methyl 2-(5-chlorobenzofuran-2-yl)acetate is a benzofuran-derived compound featuring a chlorine substituent at the 5-position of the benzofuran ring and an acetoxy group at the 2-position. The chlorine substituent enhances electronic effects and influences intermolecular interactions, which are critical in determining crystallization behavior and stability. The compound is synthesized via oxidation of its sulfanyl precursor (methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate) using 3-chloroperoxybenzoic acid (mCPBA), yielding the sulfinyl derivative . Its crystal structure has been resolved via X-ray diffraction, revealing planar benzofuran units and stabilization through C–H⋯O hydrogen bonds and C–H⋯π interactions .
Properties
CAS No. |
1005328-52-8 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(5-chloro-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5H,6H2,1H3 |
InChI Key |
RMTSEIWWNKIEIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chlorobenzofuran-2-yl)acetate typically involves the esterification of 2-(5-chlorobenzofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorobenzofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: 2-(5-chlorobenzofuran-2-yl)acetic acid.
Reduction: 2-(5-chlorobenzofuran-2-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-chlorobenzofuran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chlorobenzofuran-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Synthesis : All analogs are synthesized via oxidation of sulfanyl precursors using mCPBA, with yields ranging from 79% to 86%. The bromo derivative exhibits the highest yield, possibly due to the lower reactivity of the bromine substituent during oxidation .
Melting Points : The chloro and bromo analogs share similar melting points (~405 K), while the fluoro and methyl derivatives melt at lower temperatures (370–381 K), likely due to reduced polarity and weaker intermolecular forces .
Crystallographic and Intermolecular Interaction Analysis
Planarity of the Benzofuran Ring :
- The benzofuran core is planar across all derivatives, with mean deviations from planarity:
Stabilizing Interactions :
- Halogenated Derivatives (Cl, Br, F) : Dominated by C–H⋯O hydrogen bonds and C–H⋯π interactions. The fluoro analog uniquely exhibits π–π stacking between benzene and furan rings (3.8 Å) .
- Methyl Derivative : Stabilized by aromatic π–π interactions (3.84 Å) and weaker C–H⋯O bonds .
Substituent Effects on Packing :
- Electron-Withdrawing Groups (Cl, Br, F) : Enhance dipole-dipole interactions and hydrogen bonding, leading to tighter packing and higher melting points.
- Electron-Donating Group (CH₃) : Reduces polarity, favoring π–π stacking over hydrogen bonding, resulting in lower melting points .
Comparative Pharmacological Relevance
Biological Activity
Methyl 2-(5-chlorobenzofuran-2-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, influencing cellular processes.
Anticancer Properties
Research indicates that compounds derived from benzofuran, including this compound, exhibit significant anticancer activity. One study demonstrated that derivatives of benzofuran possess strong antiproliferative effects against various cancer cell lines. For instance, the compound showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM in different assays, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.95 - 1.50 | Various |
| Doxorubicin | 1.13 | MCF-7 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases and modulation of apoptotic markers such as Cytochrome C, Bax, and Bcl-2. Notably, studies have shown that this compound can significantly increase the levels of active caspase-3 by up to tenfold compared to control cells .
Figure 1: Apoptotic Pathway Activation by this compound
Apoptotic Pathway
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of the mammalian 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . By inhibiting this pathway, the compound may reduce symptoms associated with conditions like asthma and allergic reactions.
Table 2: Inhibitory Effects on Leukotriene Production
| Compound | Inhibition (%) | Condition |
|---|---|---|
| This compound | Significant | Asthma |
| Control (Standard Drug) | Moderate | Asthma |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A specific study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a marked increase in apoptotic markers and a decrease in cell viability at concentrations as low as 1 µM. The study provided evidence that compounds with similar structures could serve as effective chemotherapeutic agents .
Case Study 2: Inhibition of Inflammatory Responses
In a preclinical model involving Sprague-Dawley rats, this compound was administered prior to ethanol-induced gastric lesions. The results showed significant protection against mucosal damage compared to untreated controls, suggesting its potential use in treating gastric inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
